molecular formula C5H10O5 B15142165 Xylose-d2

Xylose-d2

Cat. No.: B15142165
M. Wt: 152.14 g/mol
InChI Key: PYMYPHUHKUWMLA-RFTGFFLTSA-N
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Description

Xylose-d2: is a deuterated form of xylose, a pentose sugar that is commonly found in nature. Xylose is a major component of hemicellulose, which is a significant part of plant cell walls. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in tracing and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylose-d2 can be synthesized through the catalytic hydrogenation of xylose in the presence of deuterium gas. The reaction typically involves the use of a catalyst such as palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atmospheres. The reaction proceeds as follows:

C5H10O5+D2C5D2H8O5\text{C}_5\text{H}_10\text{O}_5 + \text{D}_2 \rightarrow \text{C}_5\text{D}_2\text{H}_8\text{O}_5 C5​H1​0O5​+D2​→C5​D2​H8​O5​

Industrial Production Methods: Industrial production of this compound involves the same catalytic hydrogenation process but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Xylose-d2 can undergo oxidation to form xylonic acid. Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: this compound can be reduced to xylitol-d2 using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, acetylation using acetic anhydride.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate; conditions: acidic medium, room temperature.

    Reduction: Sodium borohydride; conditions: basic medium, room temperature.

    Substitution: Acetic anhydride; conditions: acidic medium, elevated temperature.

Major Products:

    Oxidation: Xylonic acid-d2

    Reduction: Xylitol-d2

    Substitution: Acetylated this compound derivatives

Scientific Research Applications

Chemistry: Xylose-d2 is used as a tracer in metabolic studies to understand the pathways of xylose metabolism. It is also used in the study of reaction mechanisms involving xylose.

Biology: In biological research, this compound is used to study the absorption and utilization of xylose in various organisms. It helps in understanding the role of xylose in cellular processes.

Medicine: this compound is used in diagnostic tests to assess the absorption efficiency of the gastrointestinal tract. It is also used in the development of deuterated drugs, which often have improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It is also used in the synthesis of deuterated compounds for various applications.

Mechanism of Action

Xylose-d2 exerts its effects primarily through its involvement in metabolic pathways. The deuterium atoms in this compound act as tracers, allowing researchers to track the compound through various biochemical reactions. The molecular targets include enzymes involved in xylose metabolism, such as xylose isomerase and xylose reductase. The pathways involved include the pentose phosphate pathway and the glycolytic pathway.

Comparison with Similar Compounds

    Xylitol-d2: A deuterated form of xylitol, used in similar metabolic studies.

    Xylonic acid-d2: A deuterated form of xylonic acid, used in oxidation studies.

    Deuterated glucose: Used in metabolic studies similar to Xylose-d2.

Uniqueness: this compound is unique due to its specific role in studying the metabolism of xylose, a sugar that is less commonly studied compared to glucose. Its deuterated form allows for precise tracking in metabolic studies, providing valuable insights into the biochemical pathways involving xylose.

Properties

Molecular Formula

C5H10O5

Molecular Weight

152.14 g/mol

IUPAC Name

(2R,3S,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i2D2

InChI Key

PYMYPHUHKUWMLA-RFTGFFLTSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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